4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride
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Overview
Description
The compound “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is a chemical with the molecular formula C13H16F3N . It is also known by its IUPAC name, 4-[4-(trifluoromethyl)benzyl]piperidine .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is represented by the InChI code:1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2
. The molecular weight of the compound is 243.27 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 243.27 . The storage temperature is normal, and it should be kept in a dark place, in an inert atmosphere .Scientific Research Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those similar to 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain piperidine derivatives are potent inhibitors of acetylcholinesterase, with applications in treating dementia. For instance, one study found that specific derivatives showed high affinity for AChE over BuChE and significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as antidementia agents (Sugimoto et al., 1990). Further research expanded on the structure-activity relationships of these compounds, reinforcing their significance in medicinal chemistry for cognitive disorders (Sugimoto et al., 1992).
Synthetic Approach and Structural Analysis
The synthesis and structural analysis of related piperidine compounds are crucial in understanding their potential applications. A study provided a synthetic approach for the preparation of compounds like 4-(trifluoromethoxy)piperidine, indicating their value as building blocks in medicinal chemistry (Logvinenko et al., 2021). Another research focused on the crystal structures of N-benzyl- and N-cyclohexylmethyl piperidines, contributing to the understanding of their molecular conformation and potential interactions in biological systems (Barlow et al., 1993).
Catalytic Properties and Pharmaceutical Synthesis
Piperidine derivatives exhibit catalytic properties in chemical reactions, such as the Suzuki–Miyaura coupling reaction. A study synthesized mononuclear and trinuclear complexes containing 4-amino-1-benzyl piperidine, demonstrating their utility in organic synthesis (Kilic et al., 2008). Furthermore, piperidines have been used as building blocks in the synthesis of potential pharmaceuticals. One example is the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, used in developing pharmacologically interesting compounds (Rodríguez-Franco et al., 2002).
Piperidine Derivatives in Drug Discovery
Piperidine derivatives have been synthesized and evaluated for their potential in drug discovery. For instance, derivatives with 5-HT2 antagonist activity have been developed, indicating their potential role in psychiatric medication (Watanabe et al., 1993). Additionally, research on sila-analogues of selective σ ligands of the spiro[indane-1,4‘-piperidine] type provides insights into their pharmacological properties, furthering our understanding of their role in neuroscience and pharmacology (Tacke et al., 2003).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The safety information pictograms indicate a warning (GHS07), and the hazard statements include H319 .
properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPEZITEAKUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride |
Citations
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